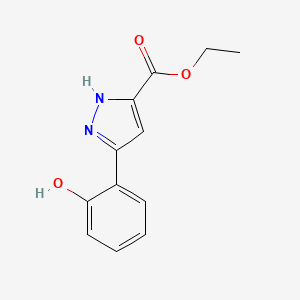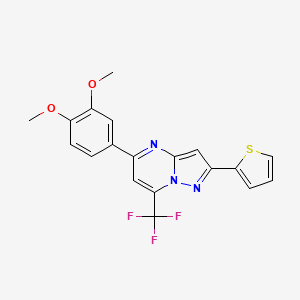
FUBP1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FUBP1-IN-1 is a potent inhibitor of the Far Upstream Element Binding Protein 1 (FUBP1)The inhibition of FUBP1 by this compound has an IC50 value of 11.0 micromolar .
Preparation Methods
The synthetic route for FUBP1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Industrial production methods for this compound are not widely published, but they likely involve large-scale synthesis using similar reaction conditions optimized for yield and purity .
Chemical Reactions Analysis
FUBP1-IN-1 primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include various nucleophiles and electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and conditions are often studied to optimize the compound’s stability and activity .
Scientific Research Applications
FUBP1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of FUBP1 in gene regulation, including its involvement in transcription and RNA splicing. In medicine, this compound is used to investigate the potential therapeutic effects of inhibiting FUBP1 in various cancers, as FUBP1 is known to regulate the expression of oncogenes such as MYC. Additionally, this compound is used in biochemical assays to study protein-DNA interactions and to develop new therapeutic strategies targeting FUBP1 .
Mechanism of Action
FUBP1-IN-1 exerts its effects by binding to the FUBP1 protein and preventing it from interacting with its target DNA sequence, the Far Upstream Element (FUSE). This inhibition disrupts the transcriptional regulation of genes controlled by FUBP1, including the oncogene MYC. The molecular targets of this compound include the DNA-binding domains of FUBP1, and the pathways involved are primarily related to gene transcription and RNA splicing .
Comparison with Similar Compounds
FUBP1-IN-1 is unique in its specific inhibition of FUBP1. Similar compounds include other inhibitors of DNA-binding proteins and transcription factors, such as inhibitors of MYC, p53, and other regulatory proteins. this compound is distinct in its high specificity and potency for FUBP1, making it a valuable tool for studying the specific functions of this protein in cellular processes .
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOYJSEPPNFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
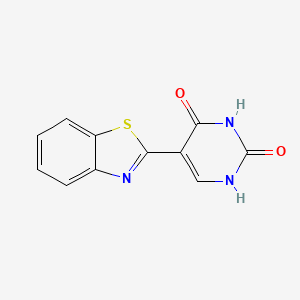
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
![1-[4-[4-(2,3-Dihydroindol-1-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2719384.png)
![(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2719386.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2719387.png)
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
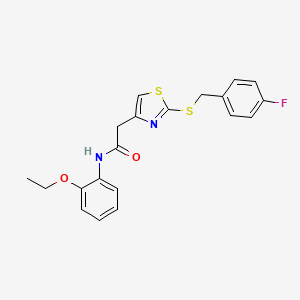
![4-tert-butyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)


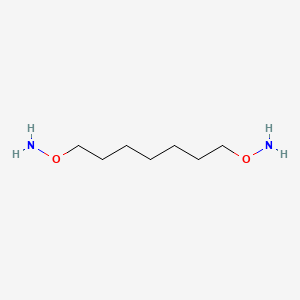
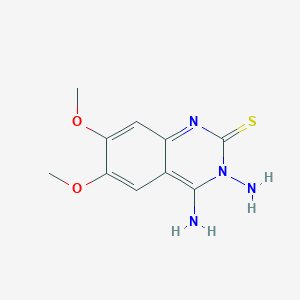
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)
